molecular formula C15H23N5O2S B499629 [(4-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(4-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B499629
M. Wt: 337.4g/mol
InChI Key: CVMCJWBGPRSQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a synthetic organic compound. It features a benzyl group substituted with ethoxy and methoxy groups, a tetrazole ring, and a propan-1-amine backbone. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 4-ethoxy-3-methoxybenzyl chloride, is reacted with a suitable nucleophile to introduce the benzyl group.

    Tetrazole Formation: The tetrazole ring is synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Final Coupling: The benzyl intermediate is coupled with the tetrazole-thioether intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The benzyl and tetrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted benzyl or tetrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor Binding: Exploration of binding affinity to various biological receptors.

Medicine

    Drug Development: Investigation as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(4-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cell surface or intracellular receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
  • N-(4-ethoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

Uniqueness

[(4-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the presence of both ethoxy and methoxy groups on the benzyl ring, which may confer distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C15H23N5O2S

Molecular Weight

337.4g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C15H23N5O2S/c1-4-22-13-7-6-12(10-14(13)21-3)11-16-8-5-9-23-15-17-18-19-20(15)2/h6-7,10,16H,4-5,8-9,11H2,1-3H3

InChI Key

CVMCJWBGPRSQNG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCCCSC2=NN=NN2C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCCSC2=NN=NN2C)OC

Origin of Product

United States

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